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Executive Summary
The compound 3-(4-Carboxyphenyl)-2-hydroxypyridine is a highly versatile biaryl building

block that has gained significant traction in modern drug discovery. Due to its dynamic

tautomeric nature, it is frequently registered under dual CAS numbers (936636-14-5 and

406234-28-4) and alternative nomenclatures, such as 4-(2-hydroxypyridin-3-yl)benzoic acid

and 4-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its

2-pyridone tautomer, which acts as a rigid, bioisosteric mimic of a cis-amide bond. This

structural motif is uniquely capable of acting as both a hydrogen bond donor and acceptor,

making it a privileged pharmacophore for targeting the hinge regions of kinases (e.g., JAK2)

and the active site pockets of serine proteases. This guide deconstructs the physicochemical
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properties, pharmacological utility, and field-proven synthetic methodologies required to handle

and validate this compound effectively.

Physicochemical Properties & Tautomeric Dynamics
In solution and solid states, 3-(4-Carboxyphenyl)-2-hydroxypyridine exists in a rapid

equilibrium with its 2-pyridone tautomer. In polar solvents (and within the polar

microenvironments of protein binding pockets), the 2-pyridone form heavily predominates. This

tautomerism is a critical variable in computational drug design, as it shifts the topological polar

surface area (TPSA) and alters the vector of hydrogen-bonding interactions.

Quantitative Data Summary
Property Value

Primary Chemical Name 3-(4-Carboxyphenyl)-2-hydroxypyridine

IUPAC Synonyms
4-(2-Hydroxypyridin-3-yl)benzoic acid; 4-(2-oxo-

1H-pyridin-3-yl)benzoic acid

CAS Registry Numbers 936636-14-5, 406234-28-4

Molecular Formula C₁₂H₉NO₃

Molecular Weight 215.20 g/mol

Hydrogen Bond Donors 2 (NH/OH, COOH)

Hydrogen Bond Acceptors 3 (N/O, C=O, COOH)

Rotatable Bonds 2

Structural Biology & Pharmacological Utility
The 2-pyridone core is a highly privileged scaffold in medicinal chemistry. It is frequently

deployed as a non-covalent inhibitor motif targeting the S1, S2, and S3 pockets of serine

proteases, such as tissue Factor VIIa, where the pyridone oxygen and nitrogen engage in

critical hydrogen bonding with the enzyme's backbone . Furthermore, recent patent literature

highlights the utility of pyridone derivatives as potent modulators of the JAK2 V617F variant, a

critical target in myeloproliferative neoplasms .
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When designing libraries around the 3-(4-Carboxyphenyl)-2-hydroxypyridine scaffold, the

para-carboxylic acid serves as an ideal synthetic handle for further functionalization (e.g.,

amide coupling to access extended chemical space) while the pyridone ring anchors the

molecule within the target's active site.

Synthetic Methodology: Suzuki-Miyaura Cross-
Coupling
Direct Suzuki-Miyaura coupling of unprotected 2-hydroxypyridines is historically challenging.

The bidentate N,O-motif of the substrate can chelate the palladium center, leading to rapid

catalyst deactivation (palladium black precipitation). The following protocol utilizes specific

ligand and solvent choices to circumvent this thermodynamic sink.
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Workflow for synthesis and validation of 3-(4-Carboxyphenyl)-2-hydroxypyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1425094/docs?utm_src=pdf-body-img#in-depth-technical-guide-3-4-carboxyphenyl-2-hydroxypyridine
https://www.benchchem.com/product/b1425094/docs?utm_src=pdf-body#in-depth-technical-guide-3-4-carboxyphenyl-2-hydroxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425094?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Experimental Protocol
Reaction Setup & Degassing:

Suspend 3-bromo-2-hydroxypyridine (1.0 equiv) and 4-carboxyphenylboronic acid (1.2

equiv) in a biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v).

Causality: The biphasic system ensures the simultaneous solubility of the organic bromide

and the inorganic base, facilitating efficient transmetalation.

Sparge the mixture with N₂ gas for 15 minutes. Causality: Dissolved oxygen promotes the

oxidative homocoupling of the boronic acid, consuming the starting material and

complicating purification.

Catalyst Activation:

Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) under a positive N₂ stream.

Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a

sterically hindered, electron-rich palladium complex that strongly resists displacement and

chelation by the hydroxypyridine substrate .

Thermal Coupling:

Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

Self-Validating Purification (Acid-Base Extraction):

Cool the mixture to room temperature and filter through a pad of Celite to remove

palladium residues.

Concentrate the filtrate to remove 1,4-Dioxane, leaving the aqueous layer. The product is

currently highly soluble as a di-potassium salt (carboxylate and pyridinolate).

Slowly acidify the aqueous layer with 1M HCl to pH ~3.5.

Causality: This specific pH represents the isoelectric point of the target molecule. The

carboxylic acid becomes protonated (neutral), while the pyridine nitrogen avoids full
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protonation. This forces the highly pure product to crash out of solution as a white/off-white

precipitate, leaving unreacted boronic acid and impurities dissolved.

Isolation:

Filter the precipitate, wash with cold water followed by diethyl ether, and dry in vacuo.

Analytical Validation Protocol
To ensure scientific integrity and trustworthiness of the synthesized batch, the following

analytical workflows must be executed.

A. High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

Causality for Method Design: The presence of the free carboxylic acid can lead to severe

peak tailing due to secondary interactions with residual silanols on the stationary phase. By

adding 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid

(driving it to its neutral state), which ensures sharp, symmetrical peaks and highly

reproducible retention times.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆.

Causality for Method Design: 3-(4-Carboxyphenyl)-2-hydroxypyridine exhibits strong

intermolecular hydrogen bonding, which can lead to poorly resolved, broad spectra in less

polar solvents. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these

intermolecular networks. This allows for clear, sharp resolution of the aromatic protons, as

well as the broad downfield singlets corresponding to the pyridone NH and the carboxylic

acid OH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14561089/
https://www.benchchem.com/product/b1425094/docs#in-depth-technical-guide-3-4-carboxyphenyl-2-hydroxypyridine
https://www.benchchem.com/product/b1425094/docs#in-depth-technical-guide-3-4-carboxyphenyl-2-hydroxypyridine
https://www.benchchem.com/product/b1425094/docs#in-depth-technical-guide-3-4-carboxyphenyl-2-hydroxypyridine
https://www.benchchem.com/product/b1425094/docs#in-depth-technical-guide-3-4-carboxyphenyl-2-hydroxypyridine
https://www.benchchem.com/product/b1425094?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425094?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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